1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-6-16(14-18)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMHFWZTTSBMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and formamide, which react to form the triazole ring.
Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazolopyrimidine-piperazine intermediate. This is typically achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase and tyrosine kinases.
Modulate Receptors: It may act on neurotransmitter receptors, providing neuroprotective effects.
Affect Cellular Signaling: The compound can interfere with signaling pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Structural and Pharmacological Comparison
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3 (R1) and 7 (R2). Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Profiles of Triazolopyrimidine Derivatives
Key Observations :
- Benzyl/Tert-Butyl (RG7774, ): Enhances CB2R/A2AR binding via steric bulk and hydrophobic interactions .
- R2 Substituents :
Potency and Selectivity
- VAS2870 : Inhibits NADPH oxidase with IC₅₀ ~1 µM, reducing reactive oxygen species (ROS) in leukocytes .
- Compound : Modulates A2AR allosterically, avoiding orthosteric site competition .
Table 2: Pharmacokinetic and Functional Data
Biological Activity
1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound notable for its diverse biological activities. It belongs to the class of triazolopyrimidines, which are recognized for their pharmacological potential in various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.45 g/mol. The compound features a piperazine core linked to a triazolopyrimidine moiety and a methoxybenzoyl group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. CDK2 plays a pivotal role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells .
- Cell Signaling Modulation : The compound influences several signaling pathways involved in cell proliferation and apoptosis. It alters gene expression profiles associated with cancer progression and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 4.8 | Inhibition of CDK2 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that it significantly reduces markers such as TNF-alpha and IL-6 levels:
| Model | Dosing Regimen | Outcome |
|---|---|---|
| Carrageenan-induced paw edema | 10 mg/kg | Reduction in paw swelling by 50% |
| LPS-induced sepsis | 20 mg/kg | Decreased mortality rate by 30% |
These results indicate the potential utility of this compound in treating inflammatory conditions.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration:
| Model | Dosing Regimen | Outcome |
|---|---|---|
| MPTP-induced Parkinsonism | 15 mg/kg | Improvement in motor function scores |
| Scopolamine-induced amnesia | 5 mg/kg | Enhanced memory retention |
These findings warrant further investigation into its mechanisms of action within the nervous system.
Case Studies
A recent study focused on the synthesis and biological evaluation of related triazolopyrimidine derivatives highlighted the importance of structural modifications on bioactivity. The study found that compounds with similar scaffolds exhibited varying degrees of activity against different biological targets . This underscores the significance of chemical structure in determining pharmacological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
